molecular formula C21H22N2O5S B2610784 Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 902277-65-0

Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2610784
CAS No.: 902277-65-0
M. Wt: 414.48
InChI Key: ZHMAXURAKRKWDT-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a phenylsulfonyl group attached to it, which could potentially influence its reactivity and properties.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the polar sulfonyl group and the nonpolar aromatic rings, as well as the overall size and shape of the molecule .

Scientific Research Applications

Microwave-Mediated Catalyst- and Solvent-Free Synthesis

A novel series of ethyl 2-oxo/thio-4-aryl-6-(arylsulfonylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylates has been synthesized using a regioselective Biginelli reaction under microwave irradiation in solvent- and catalyst-free conditions. This method highlights an efficient approach to generating highly functionalized tetrahydropyrimidines, demonstrating the compound's versatility in organic synthesis (Harikrishnan et al., 2013).

Ring Expansion and Nucleophilic Substitution Reactions

Research into the reaction pathways of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates has shown that it can lead to ring expansion and/or nucleophilic substitution. This study provides insights into the basicity-nucleophilicity effects on reaction media and the synthesis of novel heterocyclic compounds (Fesenko et al., 2010).

Antimicrobial Activity Studies

Synthetic efforts have led to the creation of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including derivatives of the ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which were evaluated for antimicrobial activity against various bacteria and fungi. Such studies demonstrate the compound's potential in developing new antimicrobial agents (Sarvaiya et al., 2019).

Ionic Liquid Mediated Synthesis of Novel Derivatives

Research into ionic liquid-mediated synthesis has produced novel chromone-pyrimidine coupled derivatives, showcasing an eco-friendly and efficient approach to synthesizing compounds with potential biological activities. This method emphasizes the environmental benefits and efficiency of using ionic liquids in chemical synthesis (Nikalje et al., 2017).

Thermodynamic Properties Analysis

The combustion energies of esters, including this compound, have been experimentally determined using bomb calorimetry. This research contributes to the understanding of the thermodynamic properties and stability of such compounds (Klachko et al., 2020).

Properties

IUPAC Name

ethyl 6-(benzenesulfonylmethyl)-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-3-28-20(24)18-17(13-29(26,27)16-7-5-4-6-8-16)22-21(25)23-19(18)15-11-9-14(2)10-12-15/h4-12,19H,3,13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMAXURAKRKWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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